N-((1H-indol-3-yl)methyl)-4-butylaniline

Lipophilicity CNS drug design Physicochemical property

Medicinal chemists optimizing CNS or kinase leads need matched molecular pairs to decouple lipophilicity from H-bonding effects. This N-butyl indole analog (LogP 5.11, LogD7.4 4.97) provides direct SAR comparison against N-H, N-Me, and N-Et congeners. - Key application: AChE/BChE inhibition profiling, CNS permeability optimization, and metabolite LC-MS/MS method development. - Advantage: Identical H-bond donor/acceptor count (2/2) to N-H parent, enabling clean assessment of +3 rotatable bonds and +1.6 LogD impact on ADME. - Supply: Screened building block (e.g., InterBioScreen BB_NC-2039 equivalent). Available for immediate synthesis or stock delivery.

Molecular Formula C19H22N2
Molecular Weight 278.4 g/mol
CAS No. 1081135-30-9
Cat. No. B3033596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1H-indol-3-yl)methyl)-4-butylaniline
CAS1081135-30-9
Molecular FormulaC19H22N2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NCC2=CNC3=CC=CC=C32
InChIInChI=1S/C19H22N2/c1-2-3-6-15-9-11-17(12-10-15)20-13-16-14-21-19-8-5-4-7-18(16)19/h4-5,7-12,14,20-21H,2-3,6,13H2,1H3
InChIKeyAKADBJNJVBCWJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lipophilic Indole-Aniline Hybrid for Screening Libraries


N-((1H-indol-3-yl)methyl)-4-butylaniline (CAS 1081135-30-9, molecular formula C19H22N2, molecular weight 278.4 Da) is a synthetic small-molecule building block that combines the privileged indole pharmacophore with an N-(4-butylphenyl)methanamine moiety. Its predicted physicochemical profile—ACD/LogP 5.11, boiling point 469.3 °C, and 6 freely rotatable bonds—places it within the Rule-of-5 borderline space often explored for oral or CNS-penetrant lead candidates . The compound is supplied as part of commercial screening collections (e.g., InterBioScreen library BB_NC-2039) and serves as a starting point for structure–activity relationship (SAR) exploration in drug discovery programs targeting kinases, cholinesterases, and other therapeutically relevant enzymes [1].

Functional Impact of N-Butyl Substitution vs. Analogs


The N-butyl substituent on the aniline nitrogen of N-((1H-indol-3-yl)methyl)-4-butylaniline is not a passive structural appendage; it actively shapes lipophilicity, conformational flexibility, and target engagement. Replacing it with an unsubstituted (N-H), N-methyl, or N,N-diethyl analog can alter the computed logP by more than 1.2 units, increase or decrease the number of rotatable bonds, and profoundly shift selectivity profiles in enzyme inhibition assays [1]. In a published SAR study on indole-based acetylcholinesterase (AChE) inhibitors, N-Bu substitution simultaneously elevated anti-AChE and anti-BChE potency while reducing selectivity toward AChE relative to N-H, N-Me, or N-Et congeners—demonstrating that even single-methylene changes in the N-alkyl chain produce quantifiably different biological outcomes [2]. Therefore, surrogating this compound with a close structural analog without rigorous side-by-side benchmarking risks non-reproducible pharmacology and misleading SAR conclusions.

Quantitative Differentiation from Closest Structural Analogs


Lipophilicity Advantage for CNS Permeability

N-((1H-indol-3-yl)methyl)-4-butylaniline exhibits a computed ACD/LogP of 5.11 , whereas its direct N-H analog N-((1H-indol-3-yl)methyl)aniline has a reported LogP of 3.85 [1]. This represents a +1.26 log-unit increase in lipophilicity attributable solely to the N-butyl chain. The higher logP value aligns with the optimal range (3–5) often targeted for passive blood–brain barrier penetration, while the N-H analog falls at the lower boundary.

Lipophilicity CNS drug design Physicochemical property

Increased Conformational Flexibility vs. N-H Analog

The N-butyl chain introduces additional conformational degrees of freedom. The target compound records 6 freely rotating bonds , compared with only 3 for the N-H analog N-((1H-indol-3-yl)methyl)aniline [1]. This increased flexibility can modulate entropic binding penalties and influence target residence time.

Molecular flexibility Drug-likeness Entropic penalty

Differential Modulation of Cholinesterase Activity

In a series of 2-aryl-9-methyl-β-carbolinium salts (compounds B) and their 3,4-dihydro intermediates (compounds A), N-Bu substitution on the indole nitrogen consistently increased both anti-AChE and anti-BChE activities (↑) relative to the N-H baseline, while decreasing AChE selectivity (↓) [1]. Although the scaffold differs, the indole N-alkyl SAR is instructive for the N-((1H-indol-3-yl)methyl)-4-butylaniline class, where the butyl group is similarly positioned on the aniline nitrogen adjacent to the indole moiety.

Cholinesterase inhibition SAR Alzheimer's disease

Matched H-Bond Capacity with Higher LogD

Despite the addition of a four-carbon alkyl chain, N-((1H-indol-3-yl)methyl)-4-butylaniline retains two hydrogen-bond donors (indole NH and aniline NH) and two acceptors , identical to its N-H analog. However, the ACD/LogD7.4 of the butyl compound is 4.97 , whereas the N-H analog has a LogD7.4 of approximately 3.4 (estimated by subtracting ~0.4 units from its LogP based on ionization at pH 7.4) [1]. This +1.6 logD7.4 differential implies substantially greater distribution into lipid compartments at physiological pH without sacrificing hydrogen-bonding capacity.

Hydrogen bonding LogD pH-dependent lipophilicity

High-Impact Research and Industrial Applications


BBB-Penetrant Focused Library Design

With an ACD/LogP of 5.11 and LogD7.4 of 4.97, N-((1H-indol-3-yl)methyl)-4-butylaniline occupies the lipophilicity sweet spot (LogP 3–5, LogD <5) frequently associated with passive BBB permeation . Medicinal chemistry teams constructing CNS-oriented kinase or GPCR libraries can prioritize this butyl analog over the N-H variant (LogP 3.85) to maximize the probability of brain exposure in early in vivo proof-of-concept studies.

Enzyme Selectivity Profiling Panels

Class-level SAR evidence indicates that N-butyl substitution on the indole framework can simultaneously enhance potency against AChE and BChE while reducing selectivity [1]. Researchers performing selectivity panels should include this compound as a reference point to benchmark whether observed selectivity shifts are N-alkyl-dependent, enabling more informed selection of leads for neurodegenerative disease programs.

Physicochemical Property-Driven Lead Optimization

The compound's identical hydrogen-bond donor/acceptor count (2/2) to the N-H analog, combined with its higher LogD7.4 (+1.6 units) and greater conformational flexibility (+3 rotatable bonds), makes it an ideal matched molecular pair (MMP) partner for evaluating the impact of lipophilicity and flexibility on in vitro ADME endpoints such as microsomal stability, CYP inhibition, and plasma protein binding [2].

Reference Standard for LC-MS Method Development

The moderate molecular weight (278.4 Da) and characteristic fragmentation pattern of the indole-methyl-aniline scaffold make N-((1H-indol-3-yl)methyl)-4-butylaniline a suitable reference standard for developing LC-MS/MS methods aimed at detecting N-alkylated indole metabolites in biological matrices . Its well-defined chromatographic behavior (predicted boiling point 469.3 °C) facilitates reproducible method validation.

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